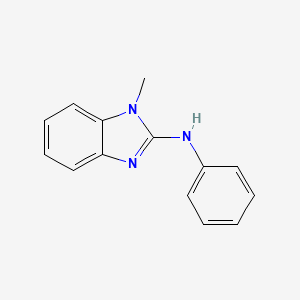

1-methyl-N-phenyl-1H-benzimidazol-2-amine

Description

Structure

3D Structure

Properties

CAS No. |

2219-14-9 |

|---|---|

Molecular Formula |

C14H13N3 |

Molecular Weight |

223.27 g/mol |

IUPAC Name |

1-methyl-N-phenylbenzimidazol-2-amine |

InChI |

InChI=1S/C14H13N3/c1-17-13-10-6-5-9-12(13)16-14(17)15-11-7-3-2-4-8-11/h2-10H,1H3,(H,15,16) |

InChI Key |

BASOYPSBRDWRDY-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1NC3=CC=CC=C3 |

solubility |

25.9 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By analyzing the absorption or scattering of radiation, it is possible to identify the functional groups present and gain insight into the molecular structure.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups within a molecule. The FTIR spectrum of 1-methyl-N-phenyl-1H-benzimidazol-2-amine is expected to exhibit several characteristic absorption bands corresponding to the vibrations of its distinct structural components.

The N-H stretching vibration of the secondary amine group is anticipated to appear as a distinct band in the region of 3200-3400 cm⁻¹. orientjchem.org Aromatic C-H stretching vibrations from both the benzimidazole (B57391) and phenyl rings are expected to produce bands in the 3000-3100 cm⁻¹ range. The aliphatic C-H stretching from the N-methyl group would likely be observed between 2850 and 3000 cm⁻¹. nih.gov

The "fingerprint region" below 1650 cm⁻¹ contains a wealth of structural information. The C=N stretching vibration of the imidazole (B134444) ring is expected around 1610-1640 cm⁻¹. Aromatic C=C ring stretching vibrations typically appear in the 1450-1600 cm⁻¹ range. Furthermore, C-N stretching vibrations for the aromatic amine and the imidazole ring are expected between 1250 and 1350 cm⁻¹.

Table 1: Expected FTIR Vibrational Frequencies for 1-methyl-N-phenyl-1H-benzimidazol-2-amine

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Structural Unit |

|---|---|---|

| N-H Stretch | 3200 - 3400 | Secondary Amine |

| Aromatic C-H Stretch | 3000 - 3100 | Benzimidazole, Phenyl Ring |

| Aliphatic C-H Stretch | 2850 - 3000 | N-Methyl Group |

| C=N Stretch | 1610 - 1640 | Imidazole Ring |

| Aromatic C=C Stretch | 1450 - 1600 | Benzimidazole, Phenyl Ring |

This table is based on typical frequency ranges for the specified functional groups and may vary from experimental values.

Raman spectroscopy serves as a valuable complement to FTIR analysis. While specific experimental Raman data for 1-methyl-N-phenyl-1H-benzimidazol-2-amine is not widely documented, the expected spectrum would highlight vibrations that involve a change in polarizability. Aromatic ring systems, such as the benzimidazole and phenyl moieties, typically produce strong and sharp signals in Raman spectra. The symmetric "ring-breathing" vibrations of these aromatic systems would be particularly prominent. Vibrations associated with the C=N and C=C bonds are also expected to be strong. In contrast, the N-H stretching vibration, which is a strong absorber in the IR spectrum, is generally weaker in the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals, a complete structural assignment can be achieved.

The ¹H NMR spectrum provides detailed information about the chemical environment of the protons in the molecule. For 1-methyl-N-phenyl-1H-benzimidazol-2-amine, distinct signals are expected for the N-methyl, aromatic, and amine protons.

The N-methyl group (N-CH₃) is expected to appear as a sharp singlet, likely in the range of 3.6-3.9 ppm, due to the deshielding effect of the adjacent nitrogen atom. The aromatic protons on the benzimidazole and phenyl rings would resonate in the downfield region, typically between 7.0 and 7.8 ppm. The exact chemical shifts and splitting patterns would depend on the electronic effects of the substituents and the coupling between adjacent protons. The proton on the secondary amine (N-H) is expected to produce a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature.

Table 2: Expected ¹H NMR Chemical Shifts for 1-methyl-N-phenyl-1H-benzimidazol-2-amine

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-CH₃ | 3.6 - 3.9 | Singlet (s) |

| Aromatic-H | 7.0 - 7.8 | Multiplet (m) |

This table presents predicted chemical shift ranges based on analogous structures and general NMR principles.

The ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms in the molecule. The spectrum for 1-methyl-N-phenyl-1H-benzimidazol-2-amine would show distinct signals for the methyl carbon, the aromatic carbons, and the unique C2 carbon of the benzimidazole ring.

The N-methyl carbon is expected to appear in the upfield region, around 30-35 ppm. The aromatic carbons of the benzimidazole and phenyl rings would resonate in the range of approximately 109-145 ppm. The C2 carbon, being directly bonded to three nitrogen atoms, is significantly deshielded and would appear furthest downfield, typically in the range of 150-160 ppm. The specific chemical shifts for the quaternary carbons (C3a, C7a, and the phenyl carbon attached to the amine) would also be identifiable.

Table 3: Expected ¹³C NMR Chemical Shifts for 1-methyl-N-phenyl-1H-benzimidazol-2-amine

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| N-CH₃ | 30 - 35 |

| Aromatic C-H & C-C | 109 - 145 |

This table presents predicted chemical shift ranges based on analogous structures and general NMR principles.

In modern structural chemistry, computational methods are frequently used to predict spectroscopic properties and corroborate experimental data. The Gauge-Independent Atomic Orbital (GIAO) method is a widely employed quantum chemical approach for calculating NMR shielding tensors. gaussian.com This method, often used in conjunction with Density Functional Theory (DFT), can provide highly accurate predictions of both ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net

The process involves first optimizing the molecular geometry of 1-methyl-N-phenyl-1H-benzimidazol-2-amine at a suitable level of theory. Following optimization, the GIAO method is used to calculate the absolute magnetic shielding tensors for each nucleus. github.io These calculated shielding values (σ) are then converted into chemical shifts (δ) by referencing them against the shielding tensor of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. github.io

Such theoretical calculations are invaluable for assigning complex spectra, distinguishing between isomers, and understanding the electronic factors that influence chemical shifts. rsc.orgmdpi.com For benzimidazole derivatives, these calculations have been successfully used to resolve ambiguities in signal assignment and to study dynamic processes like tautomerism. nih.govmdpi.com

Spectroscopic techniques are fundamental in determining the structure and properties of 1-methyl-N-phenyl-1H-benzimidazol-2-amine. Electronic spectroscopy reveals information about the molecule's electron orbitals, while mass spectrometry provides insights into its mass and fragmentation patterns.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of benzimidazole derivatives is characterized by absorption bands originating from π-π* electronic transitions within the aromatic systems. The core benzimidazole structure itself shows distinct absorption peaks. nist.gov For instance, the parent 1H-Benzimidazole displays absorption maxima around 243 nm, 274 nm, and 281 nm. The methylation at the N-1 position, as seen in 1-methyl-1H-benzimidazole, slightly shifts these peaks. nist.gov

In 1-methyl-N-phenyl-1H-benzimidazol-2-amine, the conjugation of the benzimidazole core with the N-phenyl group is expected to influence these transitions. The spectrum typically shows strong absorption bands at shorter wavelengths, which are attributed to the π-π* transitions of the aromatic rings. researchgate.net A weaker absorption band at a longer wavelength may also be observed, corresponding to a π-π* transition across the entire conjugated molecule. researchgate.net Studies on similar aromatic imines and benzimidazoles show that these transitions are sensitive to the solvent environment. nih.govresearchgate.net

Table 1: Representative UV-Vis Absorption Data for Related Benzimidazole Structures

| Compound | Solvent | Absorption Maxima (λmax) | Reference |

|---|---|---|---|

| 1H-Benzimidazole | --- | 243 nm, 274 nm, 281 nm | nist.gov |

| 1-methyl-1H-benzimidazole | --- | 252 nm, 276 nm, 283 nm | nist.gov |

Fluorescence Spectroscopy

Many benzimidazole derivatives exhibit fluorescence, a property that is highly dependent on their molecular structure and environment. The fluorescence mechanism is often associated with HOMO→LUMO transitions within the molecule. researchgate.net For 2-(2′-hydroxyphenyl)benzimidazole, an excited-state intramolecular proton transfer (ESIPT) mechanism is a key feature of its fluorescence. nih.gov

For 1-methyl-N-phenyl-1H-benzimidazol-2-amine, fluorescence would likely originate from the relaxation of excited electrons within its conjugated π-system. The introduction of the amino group and the phenyl ring can significantly modulate the emission properties. Research on related amino-substituted benzimidazoles shows that they can be highly sensitive fluorescent probes. nih.gov The fluorescence quantum yield and the position of the emission maximum can be influenced by solvent polarity and hydrogen-bonding capabilities. researchgate.net For example, some derivatives show high fluorescence efficiency, with quantum yields reported in the range of 0.41 to 0.96 in different solvents. researchgate.net

Table 2: Example Fluorescence Data for Functionalized Benzimidazole Derivatives

| Compound Type | Excitation Wavelength (λex) | Emission Wavelength (λem) | Key Feature | Reference |

|---|---|---|---|---|

| Hydroxy-substituted Benzimidazole | ~350 nm | Varies | ESIPT Mechanism | nih.gov |

Mass Spectrometry Techniques

Mass spectrometry is a critical tool for determining the molecular weight and structural features of 1-methyl-N-phenyl-1H-benzimidazol-2-amine.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique used to identify and quantify compounds. In the analysis of benzimidazole derivatives, LC-MS is frequently used to confirm the molecular weight of synthesized compounds. jyoungpharm.org For 1-methyl-N-phenyl-1H-benzimidazol-2-amine (C₁₄H₁₃N₃), the expected molecular weight is approximately 223.27 g/mol . In electrospray ionization (ESI) positive mode, the compound would be detected as the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 224.28.

Analyses of structurally similar compounds demonstrate the utility of this technique. For example, in the LC-MS analysis of 2-phenyl-1H-benzimidazole, a molecular ion peak [M+H]⁺ was observed at m/z 195. jyoungpharm.org Similarly, for 1-methyl-1H-benzimidazol-2-amine, the parent compound without the N-phenyl group, the molecular ion is observed at m/z 147. nih.gov

Table 3: LC-MS Data for 1-methyl-N-phenyl-1H-benzimidazol-2-amine and Related Compounds

| Compound | Molecular Formula | Expected [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) | Reference |

|---|---|---|---|---|

| 1-methyl-N-phenyl-1H-benzimidazol-2-amine | C₁₄H₁₃N₃ | ~224.28 | Not explicitly found | N/A |

| 2-phenyl-1H-benzimidazole | C₁₃H₁₀N₂ | ~195.24 | 195 | jyoungpharm.org |

Fragmentation Pattern Analysis and Proposed Mechanisms

The fragmentation pattern in mass spectrometry provides structural information. For benzimidazole derivatives, fragmentation often involves the cleavage of the imidazole ring and loss of substituents. researchgate.netscispace.com

For 1-methyl-N-phenyl-1H-benzimidazol-2-amine, a proposed fragmentation in ESI-MS/MS would likely start from the protonated molecular ion [M+H]⁺ at m/z 224.

Loss of the Phenyl Group: A common fragmentation pathway could involve the cleavage of the N-phenyl bond, leading to a loss of a phenyl radical (•C₆H₅) or aniline (B41778) (C₆H₅NH₂), although the latter is less common in positive mode ESI.

Loss of the Methyl Group: Cleavage of the N-methyl group could result in the loss of a methyl radical (•CH₃), leading to a fragment at m/z 209.

Ring Cleavage: The benzimidazole ring itself can undergo fragmentation. A characteristic fragmentation of the core 1-methyl-benzimidazol-2-amine structure (m/z 147) shows a significant peak at m/z 119, corresponding to the loss of HCN (27 Da) from the imidazole portion. nih.gov

Studies on complex benzimidazole-piperazine compounds have shown novel fragmentation patterns, indicating that rearrangements can occur, leading to stable fragment ions. nih.govresearchgate.net A systematic analysis of fragmentation patterns is crucial for the structural confirmation of new derivatives. nih.gov

Elemental Analysis for Stoichiometric Determination

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This data is used to confirm the empirical and molecular formula. For a pure sample of 1-methyl-N-phenyl-1H-benzimidazol-2-amine (C₁₄H₁₃N₃), the theoretical elemental composition can be calculated. Experimental values obtained from an elemental analyzer must fall within a narrow margin (typically ±0.4%) of the theoretical values to verify the compound's stoichiometry and purity. researchgate.net

Table 4: Elemental Analysis Data for 1-methyl-N-phenyl-1H-benzimidazol-2-amine

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 75.31 |

| Hydrogen (H) | 5.87 |

In practice, researchers synthesize a compound and compare the experimentally determined percentages with the calculated values for the proposed structure. For instance, studies on various substituted benzimidazoles consistently report both calculated and found values to validate their synthesis. researchgate.nettsijournals.com

Crystallographic Data Unreported for 1-methyl-N-phenyl-1H-benzimidazol-2-amine

A comprehensive review of available scientific literature indicates that the specific crystallographic data required for a detailed analysis of 1-methyl-N-phenyl-1H-benzimidazol-2-amine is not publicly available. An in-depth search for single-crystal X-ray diffraction studies, which are essential for determining the precise three-dimensional arrangement of atoms and molecules in a crystal, did not yield any specific results for this compound.

Therefore, a detailed discussion on the molecular geometry, crystal system, space group, and specific intermolecular interactions such as hydrogen bonding and pi-stacking, as outlined in the requested structure, cannot be provided at this time. Scientific analysis of this nature is entirely dependent on the experimental determination and publication of the compound's crystal structure.

While crystallographic studies have been conducted on numerous related benzimidazole derivatives and their complexes with metal ions, this information is not directly transferable to 1-methyl-N-phenyl-1H-benzimidazol-2-amine. Each compound's crystal packing and intermolecular interactions are unique, influenced by its specific substituents and molecular conformation.

Until a single-crystal X-ray diffraction analysis of 1-methyl-N-phenyl-1H-benzimidazol-2-amine is performed and the results are published, the specific details regarding its crystallographic and supramolecular features remain undetermined.

Crystallographic Analysis and Intermolecular Interactions

Supramolecular Assembly and Crystal Packing

Intermolecular Interaction Energy Calculations

Detailed intermolecular interaction energy calculations for the specific crystal structure of 1-methyl-N-phenyl-1H-benzimidazol-2-amine are not extensively available in the reviewed literature. However, the analysis of related benzimidazole (B57391) derivatives provides a robust framework for understanding the nature and magnitude of these interactions. Computational methods, particularly those available within the CrystalExplorer software, are frequently employed to quantify the energetic contributions of various non-covalent interactions that stabilize the crystal packing.

The total intermolecular energy (E_tot) within a crystal structure is typically dissected into four key components: electrostatic (E_ele), polarization (E_pol), dispersion (E_dis), and exchange-repulsion (E_rep) energies. nih.gov These components are calculated for molecular pairs within a specified radius in the crystal lattice to build a comprehensive energy model. For instance, calculations on 1-decyl-2,3-dihydro-1H-benzimidazol-2-one were performed using the CE-B3LYP/6–31G(d,p) energy model in CrystalExplorer. nih.gov This method involves generating a cluster of molecules around a central molecule and calculating the interaction energies between the central molecule and its neighbors. nih.gov

These examples from related compounds illustrate the methodology used to quantify the forces governing the supramolecular assembly in benzimidazole crystals. A similar computational analysis for 1-methyl-N-phenyl-1H-benzimidazol-2-amine would elucidate the specific energetic contributions of its unique set of intermolecular contacts.

Table of Interaction Energies for a Related Benzimidazole Derivative

The following table presents the calculated intermolecular interaction energies for key hydrogen bonds in the crystal structure of 1-decyl-2,3-dihydro-1H-benzimidazol-2-one, illustrating the typical data obtained from such analyses. nih.gov

| Interaction | E_ele (kJ mol⁻¹) | E_pol (kJ mol⁻¹) | E_dis (kJ mol⁻¹) | E_rep (kJ mol⁻¹) | E_tot (kJ mol⁻¹) |

| N1—H1⋯O1 | -91.9 | -21.4 | -14.5 | 82.1 | -74.9 |

| C8—H8A⋯O1 | -9.2 | -0.6 | -65.8 | 39.9 | -42.7 |

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular geometry, electronic properties, and vibrational frequencies of benzimidazole (B57391) derivatives with a high degree of accuracy. nih.govnih.govresearchgate.net

Geometry optimization is a fundamental computational step to find the stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. mdpi.comirjweb.com For benzimidazole derivatives, calculations are commonly performed using DFT with the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional and basis sets like 6-31G(d) or 6-311++G(d,p). nih.govnih.govacs.org

These calculations determine key structural parameters, including bond lengths, bond angles, and dihedral angles. mdpi.comnih.gov In studies of analogous compounds such as (1H-benzimidazol-2-ylmethyl)-N-phenyl amine, the optimized geometry reveals that the benzimidazole and phenyl rings are not coplanar. nih.gov The dihedral angle between these rings is a critical parameter influencing the molecule's conformational flexibility and electronic properties. The calculated bond lengths and angles from DFT studies generally show excellent agreement with experimental data obtained from X-ray crystallography, validating the accuracy of the theoretical models. nih.govresearchgate.net

Table 1: Selected Optimized Geometrical Parameters for a Representative Benzimidazole Derivative

| Parameter | Bond/Angle | Calculated Value (B3LYP) |

|---|---|---|

| Bond Length (Å) | C=N (imidazole) | ~1.38 Å |

| Bond Length (Å) | C-N (imidazole) | ~1.39 Å |

| Bond Length (Å) | C-N (exocyclic) | ~1.39 Å |

| Bond Angle (°) | C-N-C (imidazole) | ~108.5° |

| Bond Angle (°) | N-C-N (imidazole) | ~110.7° |

| Dihedral Angle (°) | Benzimidazole-Phenyl | Variable, often non-planar |

Note: Data are representative values from DFT studies on analogous benzimidazole structures.

Understanding the electronic structure is key to predicting a molecule's reactivity and properties. Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, orbital interactions, and intramolecular charge transfer events. nih.govnih.gov For N-phenyl benzimidazole derivatives, NBO analysis reveals significant delocalization of electron density across the fused ring system and the phenyl substituent. researchgate.net

This analysis provides insights into the hybridization of atomic orbitals and the nature of the chemical bonds. The interaction between the lone pair electrons on the nitrogen atoms and the π* anti-bonding orbitals of the aromatic rings (n → π* interactions) contributes to the stabilization of the molecular structure. nih.gov These charge transfer interactions are crucial for understanding the molecule's electronic transitions and chemical reactivity. nih.gov

Theoretical vibrational frequency calculations using DFT are essential for interpreting experimental infrared (IR) and Raman spectra. esisresearch.org By calculating the harmonic vibrational frequencies, researchers can assign specific spectral bands to the corresponding molecular motions, such as stretching, bending, and torsional modes. mdpi.com

For benzimidazole derivatives, characteristic vibrational modes include:

N-H Stretching: Typically observed in the region of 3400-3450 cm⁻¹.

C-H Aromatic Stretching: Found in the 3000–3150 cm⁻¹ range. mdpi.com

C=N Stretching: A strong band characteristic of the imidazole (B134444) ring, usually appearing between 1550 and 1630 cm⁻¹. researchgate.net

C=C Aromatic Stretching: Multiple bands in the 1400–1600 cm⁻¹ region. researchgate.net

The calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental data. esisresearch.org

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Benzimidazole Analogue

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N-H) | ~3443 | ~3448 | N-H stretching |

| ν(C-H) aromatic | ~3050 | ~3060 | Aromatic C-H stretching |

| ν(C=N) | ~1625 | ~1620 | Imidazole ring stretching |

| ν(C=C) | ~1480 | ~1475 | Aromatic ring stretching |

Note: Frequencies are representative and sourced from studies on related structures like 2-phenyl-1H-benzimidazole. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational tool for studying the excited states of molecules and simulating their electronic absorption (UV-Vis) spectra. scirp.orgscirp.org TD-DFT calculations predict the wavelengths of maximum absorption (λmax), oscillator strengths (f), and the nature of the electronic transitions involved. researchgate.net

For benzimidazole derivatives, the UV-Vis spectra are typically characterized by intense absorption bands in the ultraviolet region, corresponding to π → π* and n → π* transitions. researchgate.net

π → π transitions* involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital and are generally high in intensity.

n → π transitions* involve the excitation of an electron from a non-bonding orbital (like the lone pair on a nitrogen atom) to a π* anti-bonding orbital and are typically weaker.

These calculations help to correlate the observed absorption peaks with specific molecular orbital transitions, providing a detailed picture of the molecule's photophysical behavior. researchgate.net

Table 3: Calculated Electronic Transitions for a Benzimidazole Analogue using TD-DFT

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|

| ~280 | >0.1 | HOMO → LUMO | π → π |

| ~245 | >0.1 | HOMO-1 → LUMO | π → π |

| ~210 | >0.1 | HOMO → LUMO+1 | π → π* |

Note: Data are representative values from TD-DFT studies on analogous structures like 2-aminobenzimidazole (B67599). researchgate.net

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity and stability. These indices are crucial for predicting how a molecule will behave in a chemical reaction.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org

HOMO: This orbital acts as the electron donor. A higher HOMO energy indicates a greater ability to donate electrons, suggesting higher reactivity towards electrophiles. scispace.com

LUMO: This orbital acts as the electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons, suggesting higher reactivity towards nucleophiles. youtube.com

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity. A small energy gap implies that the molecule is more polarizable and chemically reactive, as less energy is required to excite its electrons. nih.gov

In studies of N-phenyl substituted benzimidazoles, the HOMO is often localized on the electron-rich benzimidazole ring, while the LUMO is distributed across the phenyl ring system, especially if it contains electron-withdrawing groups. researchgate.netnih.gov The transition from HOMO to LUMO often represents an intramolecular charge transfer (ICT) from the benzimidazole moiety to the phenyl moiety. researchgate.net This electron density relocation upon excitation is fundamental to the molecule's electronic and optical properties. nih.gov

Table 4: Calculated FMO Energies and Reactivity Indices for a Representative Benzimidazole Derivative

| Parameter | Symbol | Formula | Typical Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | ~ -6.2 eV |

| LUMO Energy | ELUMO | - | ~ -0.9 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | ~ 5.3 eV |

| Ionization Potential | I | -EHOMO | ~ 6.2 eV |

| Electron Affinity | A | -ELUMO | ~ 0.9 eV |

| Chemical Hardness | η | (I - A) / 2 | ~ 2.65 eV |

| Electronegativity | χ | (I + A) / 2 | ~ 3.55 eV |

Note: Values are representative and calculated based on DFT studies of analogous structures. irjweb.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that examines the charge transfer and orbital interactions within a molecule, providing a detailed picture of its electronic structure.

Hyperconjugative Interactions and Charge Delocalization:

NBO analysis for 1-methyl-N-phenyl-1H-benzimidazol-2-amine would elucidate the hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electrons from filled bonding orbitals to adjacent empty non-bonding or anti-bonding orbitals. These interactions are crucial for understanding the molecule's stability. The analysis quantifies the stabilization energy (E(2)) associated with each donor-acceptor interaction.

A hypothetical table of significant hyperconjugative interactions for 1-methyl-N-phenyl-1H-benzimidazol-2-amine is presented below to illustrate how such data would be reported.

Table 1: Illustrative NBO Analysis of Hyperconjugative Interactions This table is for illustrative purposes only, as specific data for the target compound is not available in the searched literature.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP (Namine) | π* (Cbenzimidazole-Cbenzimidazole) | 15.8 |

| LP (Nimidazole) | π* (Cbenzimidazole-Nimidazole) | 25.2 |

| σ (Cmethyl-H) | σ* (Nimidazole-Cbenzimidazole) | 2.5 |

| π (Cphenyl-Cphenyl) | π* (Cphenyl-Cphenyl) | 20.1 |

E(2) represents the stabilization energy.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the electrophilic and nucleophilic regions of a molecule. It visualizes the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of high electron density (nucleophilic or susceptible to electrophilic attack), while blue represents areas of low electron density (electrophilic or prone to nucleophilic attack).

For 1-methyl-N-phenyl-1H-benzimidazol-2-amine, the MEP map would likely show a high concentration of negative potential (red) around the nitrogen atoms of the imidazole ring and the exocyclic amine, indicating these are the primary sites for electrophilic attack. Conversely, the hydrogen atoms of the amine group and the aromatic rings would exhibit positive potential (blue), making them susceptible to nucleophilic interactions. This mapping provides a visual representation of the molecule's reactivity landscape.

Calculation of Quantum Mechanical Parameters

A range of quantum mechanical parameters can be calculated to describe the electronic properties and reactivity of 1-methyl-N-phenyl-1H-benzimidazol-2-amine.

Oscillator Strength: This parameter is related to the intensity of electronic transitions and can be calculated from Time-Dependent Density Functional Theory (TD-DFT). It helps in predicting the UV-Visible absorption spectrum of the molecule.

Ionization Potential: This is the energy required to remove an electron from the molecule. It is an indicator of the molecule's ability to act as an electron donor.

Reactivity Descriptors: Global reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, can be calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These descriptors provide a quantitative measure of the molecule's reactivity and stability.

An example of how these parameters would be tabulated is provided below.

Table 2: Hypothetical Quantum Mechanical Parameters This table is for illustrative purposes only, as specific data for the target compound is not available in the searched literature.

| Parameter | Value |

|---|---|

| Oscillator Strength (f) | 0.12 at λmax |

| Dipole Moment (μ) | 3.5 Debye |

| Ionization Potential (I) | 7.8 eV |

| Chemical Hardness (η) | 2.5 eV |

| Electrophilicity Index (ω) | 1.9 eV |

Theoretical Structure-Property Relationships

Theoretical structure-property relationship studies aim to establish a correlation between the computed molecular descriptors and the observed chemical or biological properties of a molecule. For 1-methyl-N-phenyl-1H-benzimidazol-2-amine, this would involve correlating its calculated quantum mechanical parameters with its potential activities.

For example, the distribution of MEP and the energies of the HOMO and LUMO can be used to predict how the molecule might interact with a biological target. A high HOMO energy would suggest a greater ability to donate electrons, which could be important for certain receptor interactions. The dipole moment and polarizability can influence the molecule's solubility and transport properties. By systematically modifying the structure in silico (e.g., by changing substituents) and recalculating these descriptors, a quantitative structure-activity relationship (QSAR) model could be developed to guide the design of analogs with enhanced properties.

Computational Studies on Molecular Stability and Conformation

Computational methods are also employed to investigate the three-dimensional structure and stability of 1-methyl-N-phenyl-1H-benzimidazol-2-amine. The molecule can exist in different conformations due to the rotation around the C-N bonds connecting the phenyl group and the benzimidazole core.

A potential energy surface (PES) scan can be performed by systematically rotating these bonds to identify the most stable conformer (the one with the lowest energy). These studies would reveal the preferred spatial arrangement of the phenyl and benzimidazole rings, which is crucial for understanding its interaction with other molecules. The energy barriers between different conformers can also be calculated to understand the molecule's flexibility. Optimized geometrical parameters, such as bond lengths and angles, for the most stable conformation would be determined and could be compared with experimental data if available.

Reactivity and Reaction Mechanisms

Nucleophilic Substitution Reactions Involving the Amine Group

The exocyclic amine group in 1-methyl-N-phenyl-1H-benzimidazol-2-amine possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This allows it to participate in substitution reactions with a range of electrophilic partners. The polyfunctionality arising from the cyclic guanidine-like structure makes 2-aminobenzimidazole (B67599) derivatives versatile materials in organic synthesis. researchgate.net

A common reaction is acylation, where the amine attacks an acylating agent, such as an acid chloride or an anhydride. For instance, derivatives of 2-aminobenzimidazole react with phenylchloroformate in the presence of a base. researchgate.net The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen attacks the electrophilic carbonyl carbon of the chloroformate, leading to a tetrahedral intermediate. Subsequent elimination of the chloride leaving group yields the corresponding carbamate (B1207046) product. researchgate.net Similarly, reactions with N-substituted carbon imidoyl dichlorides can produce 2-arylaminobenzimidazoles in high yields. researchgate.net

These N-substitution reactions are fundamental for building more complex pharmacophores from the 2-aminobenzimidazole scaffold. acs.org The reactivity can be influenced by the electronic nature of both the benzimidazole (B57391) core and the electrophile.

Electrophilic Aromatic Substitution on the Benzimidazole Ring

The benzimidazole ring is an aromatic, 10π electron system susceptible to electrophilic attack. nih.gov The benzene (B151609) portion of the bicyclic system, specifically positions 4, 5, 6, and 7, are π-excessive and are the primary sites for electrophilic aromatic substitution. nih.gov The N-phenylamino group at the 2-position is an activating group, and the fused imidazole (B134444) ring also influences the regioselectivity of the reaction.

The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile (E⁺) on the π-system of the benzene ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. A base then removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the substituted product. While the benzimidazole core is generally stable to oxidation, appropriately substituted derivatives can be prepared through reactions with various electrophiles. researchgate.net The precise position of substitution is directed by the combined electronic effects of the existing substituents.

Mechanistic Pathways of Cyclization Reactions

The 2-aminobenzimidazole scaffold is a valuable building block for the synthesis of more complex, fused heterocyclic systems. These transformations often involve intramolecular or intermolecular cyclization reactions.

One prominent mechanism is intramolecular cross-dehydrogenative coupling (CDC). For example, an N-benzyl benzimidazole can undergo an intramolecular arylation between the C2-position of the benzimidazole and the tethered phenyl ring to form a fused polycyclic system. nih.gov A proposed mechanism involves two distinct metalation steps, utilizing both copper(I) and palladium(II) catalysts. The Cu(I) inserts at the C2-position of the benzimidazole, while the arene is palladated. Transmetalation followed by reductive elimination forms the new C-C bond and regenerates the Pd(0) catalyst, which is then re-oxidized by a Cu(II) oxidant to complete the catalytic cycle. nih.gov

Another pathway involves the reaction of 2-aminobenzimidazoles with bifunctional reagents. For instance, reaction with β-dicarbonyl compounds can lead to the formation of fused pyrimidine (B1678525) rings, yielding tetrahydropyrimido[1,2-a]benzimidazoles. researchgate.net This reaction is a cyclocondensation, where the exocyclic and an endocyclic nitrogen of the 2-aminobenzimidazole moiety react with the two carbonyl groups of the dicarbonyl compound, typically under acidic or thermal conditions, followed by dehydration to form the fused ring system.

Furthermore, fused benzimidazoles can be synthesized from benzimidazole derivatives via reaction with arynes under transition-metal-free conditions, involving successive nucleophilic additions. rsc.org

Table 1: Overview of Selected Cyclization Strategies for Benzimidazole Derivatives

| Reaction Type | Reagents/Catalysts | Fused System Formed | Mechanistic Notes |

| Intramolecular CDC | Pd(OAc)₂, Cu(OAc)₂ | Fused Polycyclic Aromatic | Dual Cu(I)/Pd(II) catalytic cycle; C-H/C-H coupling. nih.gov |

| Cyclocondensation | β-Dicarbonyl Compounds | Pyrimido[1,2-a]benzimidazole | Nucleophilic attack by both amine nitrogens on carbonyls, followed by dehydration. researchgate.net |

| Aryne Annulation | Aryne Precursors (e.g., from 2-(trimethylsilyl)aryl triflates), CsF | Benzimidazole-fused systems | Transition-metal-free; successive nucleophilic additions to the aryne intermediate. rsc.org |

C-N Cross-Coupling Reaction Mechanisms

Palladium-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful methods for the synthesis of aryl amines and are directly relevant to the formation of the N-phenyl bond in the target molecule. acs.orgrsc.orgrsc.org This reaction class couples an amine with an aryl halide or pseudohalide and has become a cornerstone for constructing C-N bonds in complex molecules, including pharmaceuticals. nih.gov

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex:

Oxidative Addition : A low-valent Pd(0) complex reacts with the aryl halide (Ar-X), inserting into the carbon-halogen bond to form a Pd(II) intermediate, [L-Pd(Ar)(X)].

Amine Coordination and Deprotonation : The amine (R₂NH) coordinates to the Pd(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex [L-Pd(Ar)(NR₂)].

Reductive Elimination : The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond in the product (Ar-NR₂) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The efficiency and substrate scope of the reaction are highly dependent on the choice of phosphine (B1218219) ligand attached to the palladium center. Sterically hindered and electron-rich ligands often facilitate the reductive elimination step, which is frequently the rate-limiting step of the cycle.

Table 2: Common Catalyst Systems for Buchwald-Hartwig C-N Coupling

| Palladium Precursor | Ligand | Base | Typical Solvents |

| Pd(OAc)₂ | BINAP | NaOt-Bu, Cs₂CO₃ | Toluene, Dioxane |

| Pd₂(dba)₃ | XPhos | K₃PO₄, K₂CO₃ | Toluene, Dioxane, t-BuOH |

| Pd₂(dba)₃ | RuPhos | LiHMDS, NaOt-Bu | THF, Toluene |

| Pd(OAc)₂ | BrettPhos | K₂CO₃, Cs₂CO₃ | Toluene, CPME |

Data compiled from multiple sources describing C-N coupling reactions. acs.orgnih.gov

Oxidative Amination Mechanisms

Oxidative amination reactions provide a modern and atom-economical route to synthesize benzimidazoles, often through intramolecular C-H amination. These methods avoid the pre-functionalization required in traditional condensation reactions.

One such mechanism involves the use of hypervalent iodine(III) compounds to promote the C-H amination of guanidines, which are structural precursors to the 2-aminobenzimidazole core. nih.govacs.org In this process, the iodine(III) oxidant activates the N-H bond of the guanidine, facilitating an intramolecular electrophilic attack on an aromatic C-H bond of the phenyl ring. This cyclization step is followed by rearomatization to yield the stable 2-aminobenzimidazole product. The choice and stoichiometry of the iodine(III) oxidant can control the selectivity of the reaction. acs.org

Transition metals can also catalyze these transformations. Iron(II) bromide, for example, catalyzes the oxidative coupling of benzylamines with o-phenylenediamines using molecular oxygen as the terminal oxidant. rsc.org A plausible mechanism involves the iron-catalyzed oxidation of the benzylamine (B48309) to an imine. The o-phenylenediamine (B120857) then adds to the imine, and a subsequent intramolecular cyclization and oxidative dehydrogenation (aromatization) cascade affords the 2-substituted benzimidazole. Similarly, copper-catalyzed aerobic oxidative tandem C-H aminations have been developed to construct the benzimidazole ring system from anilines and cyclic amines, involving the cleavage of inert C-N and C-C bonds. rsc.org

Coordination Chemistry and Ligand Properties

Ligand Design and Synthesis Strategies Utilizing 1-methyl-N-phenyl-1H-benzimidazol-2-amine or its Derivatives

The synthesis of benzimidazole-based ligands is a well-established field in organic chemistry, offering multiple pathways to the target molecules and their derivatives. connectjournals.comnih.gov A primary and widely used method involves the condensation reaction between o-phenylenediamines and various carbonyl compounds, such as aldehydes or carboxylic acids and their derivatives. connectjournals.comnih.gov This approach is valued for its efficiency and the accessibility of a wide range of starting materials, which allows for the introduction of diverse functional groups onto the benzimidazole (B57391) scaffold. connectjournals.com

Strategies for creating more complex ligand systems often build upon the basic benzimidazole structure. For instance, 1H-benzo[d]imidazol-2-amine serves as a versatile starting material for producing a variety of nitrogen-containing heterocyclic compounds. connectjournals.com It can react with benzyl (B1604629) halides to yield 1-benzyl-1H-benzo[d]imidazol-2-amines, which can be further functionalized. connectjournals.com The development of hybrid molecules, such as those combining benzimidazole and 1,2,3-triazole moieties, represents another advanced design strategy. mdpi.com These multi-pharmacophore structures are synthesized to create ligands with potentially enhanced coordination capabilities and specific chemical properties. mdpi.com

Furthermore, modifications can be made by introducing different substituents onto the phenyl ring or the benzimidazole nucleus to modulate the ligand's electronic and steric characteristics. The synthesis of derivatives like (1H-benzimidazol-2-ylmethyl)-N-aryl-amines is a common strategy to create effective chelating agents for various metal ions. cu.edu.eg

Formation of Metal Complexes (e.g., with Cu, Pd, Pt, Ag, VO, Cr-Zn, Au, Re)

The nitrogen atoms within the benzimidazole ring system make 1-methyl-N-phenyl-1H-benzimidazol-2-amine and its derivatives excellent ligands for a wide array of transition metals. nih.gov The formation of stable complexes with metals such as copper(II), palladium(II), platinum(II), silver(I), cobalt(III), nickel(II), and zinc(II) has been extensively documented. cu.edu.egnih.govresearchgate.netnih.govresearchgate.net

The general procedure for synthesizing these complexes involves reacting the benzimidazole-based ligand with a corresponding metal salt in a suitable solvent. nih.govresearchgate.net For example, Cu(II) and Co(III) complexes have been synthesized by reacting a benzimidazole-derived imine ligand with the respective metal ions. nih.gov Similarly, Pd(II) and Pt(II) complexes are readily formed by treating ligands like (1H-benzimidazol-2-ylmethyl)-N-aryl-amines with palladium or platinum salts. cu.edu.egresearchgate.net The synthesis of heterometallic complexes is also possible, expanding the structural and functional diversity of these compounds.

The following table summarizes some of the metal complexes formed with derivatives of 1-methyl-N-phenyl-1H-benzimidazol-2-amine.

| Metal Ion | Ligand Type | Resulting Complex Example |

| Cu(II) | Benzimidazole derived imine ligand | [Cu(L)₂] |

| Co(III) | Benzimidazole derived imine ligand | [Co(L)₂]Cl |

| Pd(II) | (1H-benzimidazol-2-ylmethyl)-N-(4-bromo-phenyl)-amine | [Pd(L)Cl₂] |

| Pt(II) | (1H-benzimidazol-2-ylmethyl)-N-(4-bromo-phenyl)-amine | [Pt(L)Cl₂] |

| Ag(I) | 2-(1H-benzimidazol-2-yl)-phenol derivatives | [Ag(L)₂] |

| Zn(II) | 2-(1H-benzimidazol-2-yl)-phenol derivatives | [Zn(L)₂] |

| Ni(II) | 2-(1H-benzimidazol-2-yl)-phenol derivatives | [Ni(L)₂] |

| Fe(II) | 2-(4-nitrophenyl)-1H-benzimidazole | [Fe(L)₂] |

Characterization of Metal Complexes

The structural and electronic properties of metal complexes derived from 1-methyl-N-phenyl-1H-benzimidazol-2-amine are elucidated using a combination of analytical and spectroscopic techniques. These methods are crucial for determining how the ligand binds to the metal center and the resulting geometry of the complex.

Determination of Coordination Mode (Monodentate, Bidentate, Bridging) and Donor Sites

Benzimidazole derivatives related to 1-methyl-N-phenyl-1H-benzimidazol-2-amine typically act as bidentate ligands. cu.edu.eg Coordination to the metal ion generally occurs through two key sites: the pyridine-type nitrogen atom (N3) of the imidazole (B134444) ring and the nitrogen atom of the exocyclic secondary amino group (-NH). cu.edu.egresearchgate.net This chelation forms a stable five- or six-membered ring with the metal center. cu.edu.eg Bis-benzimidazole ligands are recognized as particularly strong chelating agents, coordinating through the C=N nitrogen atoms of both benzimidazole units. nih.govresearchgate.net

In some cases, these ligands can exhibit a monodentate coordination mode. For instance, a derivative, 2-(6-bromopyridyl-2-yl)-1-phenyl-1H-benzimidazole, has been observed to coordinate to a Pt(II) center in an unusual N-κ¹ fashion through the benzoxazole (B165842) ring nitrogen. nih.gov The specific coordination is influenced by factors such as the nature of the metal ion, the presence of other ligands, and the reaction conditions. Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in identifying the donor sites, as coordination to the metal ion typically induces shifts in the characteristic vibrational frequencies and NMR signals of the ligand. cu.edu.eg For example, coordination of the pyridine-type nitrogen is often confirmed by changes in the ν(C=N) stretching frequency in the IR spectrum. cu.edu.eg

Stoichiometry of Chelates

The stoichiometry of the metal chelates formed with 1-methyl-N-phenyl-1H-benzimidazol-2-amine derivatives is commonly determined using elemental analysis and mass spectrometry. The most frequently observed stoichiometry is a 2:1 ligand-to-metal ratio, where two deprotonated ligand molecules coordinate to a single divalent metal ion. researchgate.net This is common for complexes involving metals like Cu(II), Ni(II), Pd(II), and Zn(II). researchgate.net

However, other stoichiometries are also possible. For instance, complexes with a 1:1:1 ratio of ligand:metal:co-ligand have been synthesized, where a co-ligand such as 1,10-phenanthroline (B135089) occupies the remaining coordination sites of the metal ion. nih.gov The specific stoichiometry is dependent on the coordination number of the metal ion and the denticity of the benzimidazole ligand.

Analysis of Geometric Structures (e.g., Octahedral, Square Planar, Tetrahedral)

The geometric structure of the metal complexes is dictated by the coordination number and electronic configuration of the central metal ion. Spectroscopic methods like UV-Visible spectroscopy and single-crystal X-ray diffraction are the primary tools for determining these geometries.

Square Planar: This geometry is common for d⁸ metal ions such as Pd(II) and Pt(II). researchgate.net Complexes of (1H-benzimidazol-2-ylmethyl)-N-aryl-amines with these metals have been shown to adopt a square-planar arrangement, with the benzimidazole derivative acting as a bidentate ligand and two other monodentate ligands (e.g., chloride ions) completing the coordination sphere. cu.edu.egresearchgate.net

Octahedral: Metal ions like Cu(II) and Co(III) often form octahedral complexes. nih.gov For example, electronic spectra of certain Cu(II) complexes with benzimidazole-derived imine ligands indicate a distorted octahedral geometry. nih.gov

Tetrahedral: While less commonly reported for this specific class of ligands in the provided sources, tetrahedral geometries are plausible, particularly for metal ions like Zn(II) which have a d¹⁰ electronic configuration.

The following table summarizes the observed geometries for different metal complexes.

| Metal Ion | Ligand Type | Observed Geometry |

| Pd(II) | (1H-benzimidazol-2-ylmethyl)-N-aryl-amine | Square Planar cu.edu.egresearchgate.net |

| Pt(II) | (1H-benzimidazol-2-ylmethyl)-N-aryl-amine | Square Planar cu.edu.egresearchgate.net |

| Cu(II) | Benzimidazole derived imine ligand | Distorted Octahedral nih.gov |

| Co(III) | Benzimidazole derived imine ligand | Octahedral nih.gov |

Stability Constants of Metal Complexes

The stability of metal complexes formed with benzimidazole derivatives is a critical parameter that quantifies the strength of the metal-ligand interaction. For several benzimidazoles, a linear relationship has been established between the logarithm of the stability constant (log K) and the pKa of the protonated ligand. researchgate.net This relationship allows for the calculation of stability constants for complexes formed between various benzimidazole derivatives and divalent metal ions, provided the pKa values of the ligands are known. researchgate.net This correlation is particularly useful for predicting the stability of new complexes and understanding the factors that influence complex formation, such as the basicity of the ligand donor atoms. researchgate.net

Advanced Applications in Materials Science and Catalysis

Applications in Materials Science

The rigid, planar structure of the benzimidazole (B57391) ring system, combined with its electron-donating and accepting capabilities, makes it an attractive building block for various functional materials.

Derivatives of benzimidazole are increasingly utilized in the fabrication of organic light-emitting diodes (OLEDs) due to their excellent thermal and morphological stability, as well as their charge-transporting properties. While direct applications of 1-methyl-N-phenyl-1H-benzimidazol-2-amine in OLEDs are not extensively documented in the reviewed literature, the broader class of benzimidazole derivatives has shown significant promise.

Furthermore, carbazole (B46965)/benzimidazole-based bipolar molecules have been developed as host materials for both phosphorescent and thermally activated delayed fluorescence (TADF) emitters in OLEDs. nih.gov In these systems, the benzimidazole unit often serves as the electron-transporting component. A notable example is 1,3,5-tris(1-phenyl-1H-benzimidazole-2-yl)benzene (TPBi), which is a well-known electron-transporting material used in OLEDs. researchgate.net The strategic combination of carbazole (a hole-transporting unit) and benzimidazole has led to the development of host materials that facilitate balanced charge injection and transport, resulting in high-performance OLEDs. nih.gov

The following table summarizes the performance of an OLED device incorporating a pyrene-benzimidazole derivative as the emissive material. nih.govorganic-chemistry.org

| Parameter | Value |

| Maximum External Quantum Efficiency (EQE) | 4.3 (±0.3)% |

| Luminance at 5.5 V | 100 (±6) cd m⁻² |

| Maximum Luminance | 290 (±10) cd m⁻² at 7.5 V |

| CIE Coordinates | (0.1482, 0.1300) |

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The versatility of their structure and function makes them promising for applications in gas storage, separation, and catalysis. Benzimidazole derivatives, with their available nitrogen donor atoms, are excellent candidates for use as organic linkers in the synthesis of MOFs.

While the direct use of 1-methyl-N-phenyl-1H-benzimidazol-2-amine as a linker in MOF synthesis is not prominently featured in the available literature, related benzimidazole-containing molecules have been successfully employed. For example, a novel Zn(II)-organic framework comprising 2-phenyl benzimidazole (ZPBIF-1) has been synthesized and shown to be effective in the removal of organic dyes from aqueous solutions. nih.gov In another study, 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM) was used as an organic linker to create MOFs with different metal ions (Al, Cr, and Cu) for CO2 capture. mdpi.com The resulting MOFs exhibited good CO2 adsorption capacities and selectivities. mdpi.com

The synthesis of 2-aryl-1H-benzimidazole derivatives has also been efficiently catalyzed by a metal-organic framework, MIL-53(Fe), demonstrating a synergistic relationship between MOFs and benzimidazole chemistry. chemmethod.comchemmethod.com This suggests the potential for developing MOF-based systems where benzimidazole units are not only structural components but also active catalytic sites.

The table below presents the CO2 adsorption capacities of TIBM-based MOFs. mdpi.com

| MOF | Metal Ion | CO2 Adsorption Capacity (mmol/g) at 1 bar and 298 K | CO2/N2 Selectivity |

| TIBM-Cu | Cu | 3.60 | 53 |

| TIBM-Al | Al | 2.1 | 35 |

| TIBM-Cr | Cr | 1.6 | 10 |

Catalytic Applications of 1-methyl-N-phenyl-1H-benzimidazol-2-amine Derivatives

The nitrogen atoms in the benzimidazole ring and the exocyclic amino group of 1-methyl-N-phenyl-1H-benzimidazol-2-amine and its derivatives make them excellent ligands for coordinating with metal centers, leading to catalytically active complexes.

Benzimidazole-based ligands have been extensively used in both homogeneous and heterogeneous catalysis. Their ability to form stable complexes with a variety of transition metals is a key attribute. nih.gov Metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole, for instance, have been shown to exhibit enhanced catalytic activity in various organic transformations. nih.gov The electronic properties of the benzimidazole ligand can be tuned by introducing different substituents, which in turn influences the catalytic performance of the metal complex. nih.gov

While specific catalytic applications of 1-methyl-N-phenyl-1H-benzimidazol-2-amine as a ligand are not widely reported, the synthesis of zinc(II) and cobalt(II) complexes with the related bis(N-allylbenzimidazol-2-ylmethyl)aniline ligand highlights the potential of such structures in coordination chemistry and catalysis. researchgate.net These complexes have been characterized by single-crystal X-ray diffraction, revealing their coordination geometries. researchgate.net

Catalytic oxidation of organic substrates is a fundamental transformation in synthetic chemistry. While there is no direct evidence in the reviewed literature for the use of 1-methyl-N-phenyl-1H-benzimidazol-2-amine derivatives in the catalytic oxidation of olefins and alcohols, the broader benzimidazole class has been implicated in such reactions.

For example, a ruthenium-bis(benzimidazole)pyridinedicarboxylate complex has been developed for the solvent-free selective oxidation of primary and secondary alcohols to the corresponding aldehydes and ketones using hydrogen peroxide as a green oxidant. nih.gov In a different approach, a bi-functional nanocatalyst, Fe3O4@SiO2@(TEMPO)-co-(Chlorophyll-CoIII), has been used for the catalytic oxidation of alcohols and alkyl benzenes to carbonyls in water under aerobic conditions. researchgate.net

The para-selective C-H olefination of aniline (B41778) derivatives has been achieved through Pd/S,O-ligand catalysis, demonstrating a method for the functionalization of aromatic amines. acs.orgacs.org Although not directly involving a benzimidazole catalyst, this highlights the types of transformations where appropriately designed benzimidazole-based ligands could potentially be applied.

The synthesis of the benzimidazole core itself represents a significant area of organic transformations. organic-chemistry.orgnih.govacs.org Numerous methods have been developed for the synthesis of benzimidazole derivatives, often involving the condensation of o-phenylenediamines with aldehydes or carboxylic acids and their derivatives. connectjournals.comresearchgate.netmdpi.com These reactions can be promoted by various catalysts, including organic acids, metal nanoparticles, and metal-organic frameworks. nih.govresearchgate.net

For instance, a facile and efficient synthesis of 2-substituted 1H-benzimidazoles has been achieved through the condensation of o-phenylenediamine (B120857) with various aldehydes in the presence of ZnO nanoparticles as a recyclable catalyst. nih.gov Another study reports the synthesis of phenyl 1-benzyl-1H-benzo[d]imidazol-2-ylcarbamates from 1-benzyl-1H-benzo[d]imidazol-2-amines, which are structurally related to the target compound. connectjournals.com

The following table provides examples of synthesized 2-substituted 1H-benzimidazoles using a ZnO nanoparticle catalyst, showcasing the yields and reaction times. nih.gov

| Aldehyde | Product | Yield (%) | Time |

| 2-hydroxy benzaldehyde | 2-(1H-benzo[d]imidazol-2-yl)phenol | 95 | 15 min |

| 4-hydroxy benzaldehyde | 4-(1H-benzo[d]imidazol-2-yl)phenol | 92 | 20 min |

| 4-methoxy benzaldehyde | 2-(4-methoxyphenyl)-1H-benzo[d]imidazole | 90 | 1 h |

| 4-nitro benzaldehyde | 2-(4-nitrophenyl)-1H-benzo[d]imidazole | 85 | 1.5 h |

| 4-chloro benzaldehyde | 2-(4-chlorophenyl)-1H-benzo[d]imidazole | 88 | 2 h |

| 4-cyano benzaldehyde | 4-(1H-benzo[d]imidazol-2-yl)benzonitrile | 90 | 1.5 h |

| 4-(dimethylamino)benzaldehyde | 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline | 80 | 2 h |

Based on a thorough review of the available scientific literature, there is no specific research data corresponding to the advanced applications of the compound “1-methyl-N-phenyl-1H-benzimidazol-2-amine” within the requested subtopics. Studies detailing the cyclic voltammetry, redox behavior, nonlinear optical properties, computational hyperpolarizability, or mechanistic aspects of corrosion inhibition for this specific molecule could not be located.

The existing research on benzimidazole derivatives focuses on a variety of other substituted compounds. For instance, studies on electrochemical properties and corrosion inhibition have been conducted on molecules such as (1H-benzimidazol-2-yl)methanethiol and other analogs, but not on 1-methyl-N-phenyl-1H-benzimidazol-2-amine. nih.govnih.gov Similarly, investigations into nonlinear optical (NLO) properties have been performed on different benzimidazole derivatives, like N-1-sulfonyl substituted benzimidazoles, which possess distinct electronic and structural characteristics from the subject compound. nih.govacs.org

Therefore, it is not possible to provide a scientifically accurate article on the specified topics for "1-methyl-N-phenyl-1H-benzimidazol-2-amine" as the primary research data is not available in the public domain.

Derivatization and Functionalization Strategies

Functionalization via Electrophilic Aromatic Substitution

The benzimidazole (B57391) ring system and the attached N-phenyl group are susceptible to electrophilic aromatic substitution, a fundamental class of reactions for the functionalization of aromatic compounds. The regioselectivity of these reactions is dictated by the electronic effects of the substituents present on the benzimidazole and phenyl rings.

In the case of 1-methyl-N-phenyl-1H-benzimidazol-2-amine, the benzimidazole moiety is generally considered electron-rich and thus activated towards electrophilic attack. The primary sites for substitution on the benzimidazole ring are the 4-, 5-, 6-, and 7-positions of the benzene (B151609) ring portion. The directing influence of the fused imidazole (B134444) ring and the 2-amino group typically favors substitution at the 5- and 6-positions. For instance, the nitration of the closely related compound, 2-amino-1-methylbenzimidazole, with potassium nitrate (B79036) in concentrated sulfuric acid at low temperatures yields a mixture of the 5-nitro and 6-nitro derivatives. connectjournals.com Under harsher conditions, dinitration can occur to produce the 5,6-dinitro derivative. connectjournals.com

The N-phenyl group is also subject to electrophilic substitution. The amino linkage (-NH-) is an activating, ortho-, para-directing group. Therefore, electrophilic attack is anticipated to occur at the ortho and para positions of the phenyl ring. However, the bulky benzimidazole substituent may sterically hinder the ortho positions, potentially favoring substitution at the para-position.

Common electrophilic aromatic substitution reactions that can be envisaged for 1-methyl-N-phenyl-1H-benzimidazol-2-amine include:

Nitration: Introduction of a nitro group (-NO2) onto the aromatic rings, typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Incorporation of halogen atoms (Cl, Br, I) using reagents like molecular halogens in the presence of a Lewis acid catalyst.

Friedel-Crafts Alkylation and Acylation: Attachment of alkyl or acyl groups, respectively, using an alkyl halide or acyl halide with a strong Lewis acid catalyst like aluminum chloride. It is important to note that the presence of the basic nitrogen atoms in the benzimidazole ring can lead to complexation with the Lewis acid, potentially deactivating the ring system and impeding the reaction.

The precise outcome of these reactions, in terms of regioselectivity and yield, would be dependent on the specific reaction conditions employed.

N-Alkylation and Arenesulfonylation of Benzimidazole Core

The nitrogen atoms within the 1-methyl-N-phenyl-1H-benzimidazol-2-amine scaffold present key sites for alkylation and arenesulfonylation reactions. The target molecule possesses three nitrogen atoms that could potentially undergo these reactions: the N-1 and N-3 atoms of the benzimidazole ring and the exocyclic amino nitrogen.

In 1-methyl-N-phenyl-1H-benzimidazol-2-amine, the N-1 position is already substituted with a methyl group. The N-3 nitrogen of the benzimidazole ring and the exocyclic nitrogen of the N-phenylamino group are available for further functionalization. The relative reactivity of these nitrogen atoms towards alkylating and arenesulfonylating agents is a critical consideration for regioselective synthesis.

N-Alkylation:

The N-alkylation of benzimidazoles is a widely employed strategy for the synthesis of diverse derivatives. Typically, this reaction is carried out by treating the benzimidazole with an alkyl halide in the presence of a base. The basic conditions deprotonate the N-H bond, generating a more nucleophilic benzimidazolate anion that readily reacts with the alkyl halide.

For 1-methyl-N-phenyl-1H-benzimidazol-2-amine, alkylation could potentially occur at the N-3 position of the imidazole ring or the exocyclic amino nitrogen. The regioselectivity of this reaction would be influenced by factors such as the nature of the alkylating agent, the base used, and the reaction solvent. It has been observed in related 2-aminobenzothiazole (B30445) systems that N-alkylation can be directed to the exocyclic amino group using benzylic alcohols as alkylating agents.

Arenesulfonylation:

Arenesulfonylation involves the reaction of the benzimidazole with an arenesulfonyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine. This reaction leads to the formation of a sulfonamide linkage. Similar to N-alkylation, the site of arenesulfonylation in 1-methyl-N-phenyl-1H-benzimidazol-2-amine could be either the N-3 position or the exocyclic amino nitrogen. The specific reaction conditions will determine the final product distribution.

The introduction of different alkyl and arenesulfonyl groups can significantly impact the steric and electronic properties of the molecule, providing a valuable tool for structure-activity relationship studies.

Synthesis of Hybrid Molecules Incorporating Benzimidazole Moieties

The fusion of the benzimidazole scaffold with other heterocyclic ring systems is a prominent strategy in medicinal chemistry to create hybrid molecules with potentially enhanced or novel biological activities. Starting from 1-methyl-N-phenyl-1H-benzimidazol-2-amine or its derivatives, various synthetic routes can be envisioned to construct such hybrid structures.

Benzimidazole-Fused Oxazepines:

One approach to synthesize benzimidazole-fused oxazepines could involve a multi-step sequence starting with the functionalization of the 2-amino group of 1-methyl-N-phenyl-1H-benzimidazol-2-amine. For example, the exocyclic amine could be reacted with a suitable bifunctional reagent that contains both a group to react with the amine and a precursor for the oxazepine ring. An intramolecular cyclization would then lead to the formation of the fused seven-membered oxazepine ring.

Pyrimidine (B1678525) Hybrids:

The synthesis of benzimidazole-pyrimidine hybrids can be achieved through the reaction of 2-aminobenzimidazole (B67599) derivatives with various precursors of the pyrimidine ring. A plausible strategy starting from 1-methyl-N-phenyl-1H-benzimidazol-2-amine would be its reaction with a 1,3-dicarbonyl compound or its equivalent. This condensation reaction would lead to the formation of a pyrimidine ring fused or linked to the benzimidazole core. The specific nature of the 1,3-dicarbonyl compound would determine the substitution pattern on the resulting pyrimidine ring.

For instance, reaction with a β-ketoester could yield a pyrimidinone-fused benzimidazole. The reaction conditions for these cyclocondensation reactions often involve heating in a suitable solvent, sometimes in the presence of an acid or base catalyst.

The following table summarizes some potential derivatization reactions for 1-methyl-N-phenyl-1H-benzimidazol-2-amine:

| Reaction Type | Reagents and Conditions | Potential Product(s) |

| Nitration | HNO₃, H₂SO₄ | 5-Nitro and/or 6-nitro derivatives; para-nitro phenyl derivative |

| Halogenation | Br₂, FeBr₃ | Bromo-substituted derivatives on the benzimidazole or phenyl ring |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, NaH) | N-3 alkylated or exocyclic N-alkylated derivatives |

| Arenesulfonylation | Arenesulfonyl chloride, Base (e.g., Pyridine) | N-3 arenesulfonylated or exocyclic N-arenesulfonylated derivatives |

| Pyrimidine Synthesis | β-Ketoester, Acid or Base catalyst | Benzimidazole-pyrimidine hybrid |

Q & A

Q. What are the common synthetic routes for 1-methyl-N-phenyl-1H-benzimidazol-2-amine?

Methodological Answer: The compound is typically synthesized via cyclization reactions involving o-phenylenediamine derivatives. Key approaches include:

- Acid-mediated cyclization : Reacting o-phenylenediamine with carboxylic acids (e.g., m-toluic acid) in polyphosphoric acid under reflux conditions to form the benzimidazole core .

- Acyl chloride coupling : Using m-toluoyl chloride with o-phenylenediamine in pyridine to form diamide intermediates, which can cyclize under high-temperature conditions .

- Thiourea cyclodesulfurization : Treating (2-aminophenyl)thioureas with mercury(II) oxide to generate 2-aminobenzimidazole intermediates, followed by alkylation .

Q. Example Reaction Table

| Route | Reagents/Conditions | Key Product | Reference |

|---|---|---|---|

| Acid-mediated | m-toluic acid, polyphosphoric acid | 2-(3-methylphenyl)-1H-benzimidazole | |

| Acyl chloride coupling | m-toluoyl chloride, pyridine | N-phenylbenzamide derivative |

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- IR Spectroscopy : Assign N–H stretching (3200–3400 cm⁻¹) and C=N/C–N vibrations (1600–1500 cm⁻¹) to confirm the benzimidazole core .

- X-ray Crystallography : Use SHELX software for structure refinement. For example, single-crystal X-ray studies at 295 K with an R factor < 0.05 ensure accurate bond-length and angle determination .

- NMR : Analyze aromatic proton environments (δ 6.5–8.5 ppm for benzimidazole protons) and methyl group splitting patterns (δ 2.5–3.5 ppm) .

Q. What computational methods predict the electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to calculate HOMO-LUMO gaps and ionization potentials. This approach reduces deviations in thermochemical data to <3 kcal/mol .

- QSPR/Neural Networks : Apply quantitative structure-property relationship models to predict solubility, reactivity, and bioactivity based on molecular descriptors .

Advanced Research Questions

Q. How do reaction conditions influence the formation of benzimidazole vs. diamide products?

Methodological Answer: Product selectivity depends on:

- Leaving groups : Acyl chlorides favor diamides due to better leaving ability (e.g., Cl⁻), while carboxylic acids require protonating agents for cyclization .

- Temperature and protonation : High temperatures (>100°C) and excess polyphosphoric acid promote benzimidazole formation via dehydration, whereas milder conditions favor diamides .

Q. Factor Analysis Table

| Factor | Favors Benzimidazole | Favors Diamide | Reference |

|---|---|---|---|

| Leaving group | Poor (e.g., –OH) | Good (e.g., Cl⁻) | |

| Protonating agent | Excess H⁺ | Absent | |

| Temperature | >100°C | 25–80°C |

Q. What strategies optimize synthetic yields of 1-methyl-N-phenyl-1H-benzimidazol-2-amine?

Methodological Answer:

- Stepwise alkylation : Introduce the methyl group post-cyclization to avoid side reactions. For example, methyl iodide in DMF at 60°C selectively targets the benzimidazole nitrogen .

- Solvent optimization : Use toluene for high-temperature reactions to enhance reflux efficiency and product purity .

- Catalytic additives : Employ Pd catalysts for cross-coupling reactions to install aryl substituents with >90% regioselectivity .

Q. How are hydrogen bonding patterns analyzed in the crystal structure of this compound?

Methodological Answer:

- Graph set analysis : Classify hydrogen bonds (e.g., N–H···N, C–H···π) using Etter’s formalism to identify motifs like rings (R) or chains (C). For example, N–H···N interactions in SHELX-refined structures often form R₂²(8) motifs .

- SHELX refinement : Apply the SHELXL module to model disorder and thermal parameters, ensuring a data-to-parameter ratio >15:1 for reliability .

Q. What in vivo assays evaluate the biological activity of this compound?

Methodological Answer:

- Compound 48/80-induced lethality : Administer the compound orally to rats (10–50 mg/kg) and measure protection against mast cell degranulation .

- Histamine-induced bronchoconstriction : Use guinea pigs to assess airway resistance reduction via subcutaneous dosing (ED₅₀ < 5 mg/kg) .

- Duration studies : Monitor plasma half-life in guinea pigs over 24 hours to determine sustained activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.